Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- typically involves multiple steps, starting with the preparation of the acridine coreFor instance, nitration of the acridine core can be achieved using nitric acid in the presence of sulfuric acid, while the methoxy group can be introduced via methylation using dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The quinazolinylthio group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, dimethyl sulfate, hydrogen gas, and palladium catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can produce a variety of functionalized acridine derivatives .
Scientific Research Applications
Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its ability to interact with DNA and inhibit enzymes like topoisomerase, making it a candidate for anticancer drug development.
Industry: Utilized in the production of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and repair. The compound’s unique structure allows it to interact with specific molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: Known for its antimicrobial properties.
Proflavine: Used as an antiseptic and in the treatment of protozoal infections.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness
Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerase sets it apart from other acridine derivatives .
Properties
CAS No. |
102244-10-0 |
---|---|
Molecular Formula |
C22H14N4O3S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-methoxy-3-nitro-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C22H14N4O3S/c1-29-19-8-4-6-16-20(19)25-18-11-13(26(27)28)9-10-14(18)21(16)30-22-15-5-2-3-7-17(15)23-12-24-22/h2-12H,1H3 |
InChI Key |
TZWXIAIJTLZXSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C=C(C=CC3=C2SC4=NC=NC5=CC=CC=C54)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.